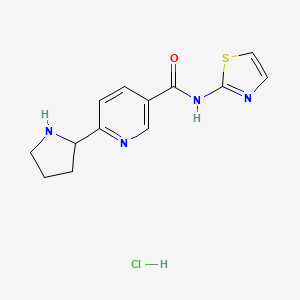
6-ピロリジン-2-イル-N-チアゾール-2-イル-ニコチンアミド塩酸塩
説明
“6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride” is characterized by a pyrrolidine ring . This ring is a five-membered nitrogen heterocycle . The structure also includes a thiazole ring and a nicotinamide group .科学的研究の応用
創薬
ピロリジン環は、"6-ピロリジン-2-イル-N-チアゾール-2-イル-ニコチンアミド塩酸塩"の成分であり、創薬化学者によってヒト疾患の治療のための化合物を開発するために広く使用されています . この飽和骨格に対する関心は、sp3混成によるファーマコフォア空間を効率的に探査する能力、分子の立体化学に寄与すること、および環の非平面性による三次元カバレッジの増加によって高められています .
抗線維化活性
ピリミジン部分は、"6-ピロリジン-2-イル-N-チアゾール-2-イル-ニコチンアミド塩酸塩"のもう1つの成分であり、抗線維化活性を示すことが判明しています . 例えば、特定の化合物は、ピルフェニドンおよびBipy55′DCよりも優れた抗線維化活性を示すことが判明しました . これらの化合物は、in vitroで細胞培養培地中のコラーゲンの発現およびヒドロキシプロリン含有量を効果的に阻害しました .
抗菌活性
ピリミジン誘導体は、抗菌活性を示すことが知られています . したがって、"6-ピロリジン-2-イル-N-チアゾール-2-イル-ニコチンアミド塩酸塩"は、新しい抗菌薬の開発に使用される可能性があります。
抗ウイルス活性
同様に、ピリミジン誘導体は、抗ウイルス活性を示すことが知られています . これは、"6-ピロリジン-2-イル-N-チアゾール-2-イル-ニコチンアミド塩酸塩"の抗ウイルス薬開発における潜在的な用途を示唆しています。
抗腫瘍活性
ピリミジン誘導体は、抗腫瘍活性を示すことが知られています . したがって、"6-ピロリジン-2-イル-N-チアゾール-2-イル-ニコチンアミド塩酸塩"は、新しい抗腫瘍薬の開発に使用される可能性があります。
将来の方向性
The future directions for “6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride” could involve further exploration of its biological activities and potential applications in the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .
作用機序
Target of Action
The primary target of 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to collagen stability.
Mode of Action
6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride acts as a potent inhibitor of collagen prolyl-4-hydroxylase . By inhibiting this enzyme, the compound interferes with the normal formation and stabilization of collagen.
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway . This can lead to a decrease in the production of stable collagen, which may have downstream effects on tissues that rely heavily on collagen for their structure and function.
Pharmacokinetics
The compound’s efficacy at concentrations of 50 μm or 100 μm suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride’s action include a significant reduction in the content of hydroxyproline, a key component of collagen . This indicates a decrease in the production of stable collagen.
生化学分析
Biochemical Properties
6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to enhance the binding affinity to certain enzymes due to its sp3-hybridization and stereochemistry . This compound has been shown to interact with enzymes involved in metabolic pathways, such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, which are crucial for cellular respiration and energy production . The thiazole ring contributes to the compound’s ability to inhibit or activate specific enzymes, thereby modulating biochemical pathways .
Cellular Effects
6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through different pathways . Studies have shown that 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase-dependent pathways .
Molecular Mechanism
The molecular mechanism of action of 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . The compound also influences gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and apoptosis . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of NAD-dependent dehydrogenases, which play a crucial role in cellular respiration and energy production . The compound also affects the flux of metabolites through glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . By modulating these pathways, 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride can alter cellular energy homeostasis and metabolic balance .
Transport and Distribution
The transport and distribution of 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake and distribution . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . This targeted distribution is essential for the compound’s biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride is a critical factor that determines its activity and function. The compound can be directed to specific organelles, such as mitochondria, nuclei, and endoplasmic reticulum, through targeting signals and post-translational modifications . In mitochondria, it can influence energy production and apoptosis, while in the nucleus, it can modulate gene expression and DNA repair . The precise localization of 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride is essential for its role in cellular processes and therapeutic applications .
特性
IUPAC Name |
6-pyrrolidin-2-yl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS.ClH/c18-12(17-13-15-6-7-19-13)9-3-4-11(16-8-9)10-2-1-5-14-10;/h3-4,6-8,10,14H,1-2,5H2,(H,15,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUBXTCRIIEIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)C(=O)NC3=NC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


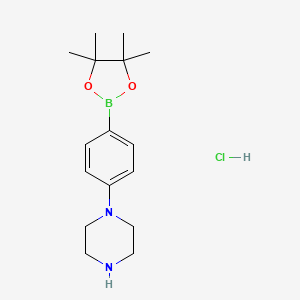
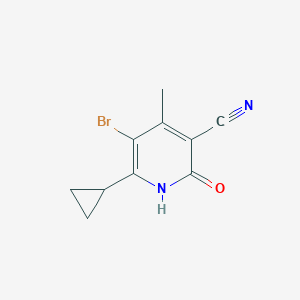

![3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine](/img/structure/B1402362.png)


![3-[(3,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B1402368.png)
![4-[3-(4,4,5,5-Tetramethyl-{1,3,2}dioxaborolan-2-yl)-phenyl]-thiomorpholine 1,1-dioxide](/img/structure/B1402369.png)
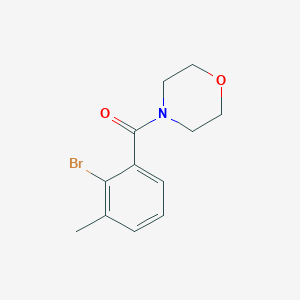
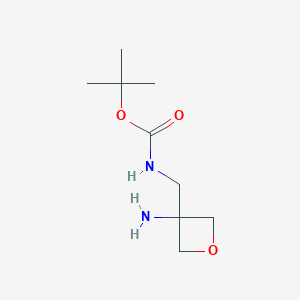
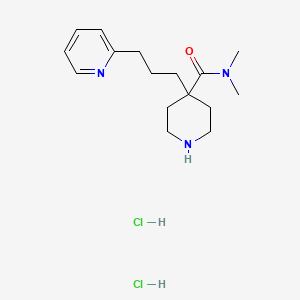
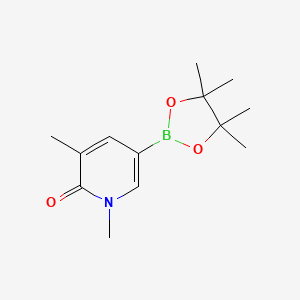
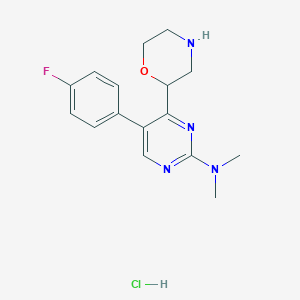
![3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1402379.png)
